
6-Chlor-4-methyl-3-(trifluormethyl)pyridazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine is an important heterocyclic compound that has gained significant attention in both research and industry. It is a derivative of pyridazine, which was initially exploited in search of cardiovascular drugs and for its use in agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, such as 6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine is C6H4ClF3N2. It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step . The process of cyclo-condensation involves the molecular assembly of a large, ring-shaped molecule (in this case a pyridine) from smaller, fluorinated building blocks .Physical and Chemical Properties Analysis
6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine is a powder with a molecular weight of 196.56 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Agrochemische Anwendungen
Trifluormethylpyridine, wie z. B. „6-Chlor-4-methyl-3-(trifluormethyl)pyridazin“, sind wichtige Strukturmotive in aktiven agrochemischen Wirkstoffen . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Derivat, das auf den agrochemischen Markt gebracht wurde, und seitdem haben mehr als 20 neue agrochemische Produkte, die Trifluormethylpyridine enthalten, ISO-Trivialnamen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridine werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Tiermedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte, die den Trifluormethylpyridin-Rest enthalten, die Marktzulassung erhalten .
Synthese wichtiger Zwischenprodukte
“this compound” kann zur Synthese wichtiger Zwischenprodukte in verschiedenen chemischen Reaktionen verwendet werden .
Entwicklung fluorierter organischer Chemikalien
Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die einzigartigen Eigenschaften des Pyridin-Restes machen Trifluormethylpyridine zu einer wichtigen Untergruppe fluorierter Verbindungen . Sie werden zur Entwicklung organischer Verbindungen, die Fluor enthalten, verwendet, die Anwendung in den Bereichen Agrochemikalien, Pharmazeutika und Funktionsmaterialien gefunden haben .
Kostensenkung bei der Produktion
Die Produkte können durch katalytische Hydrogenolyse zu 3-(Trifluormethyl)pyridin (3-TF) reduziert und dann zur Reduzierung der Gesamtkosten der Produktion zurück in den Reaktor eingespeist werden .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-4-methyl-3-(trifluoromethyl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c1-3-2-4(7)11-12-5(3)6(8,9)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOIVCRLCCVBHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
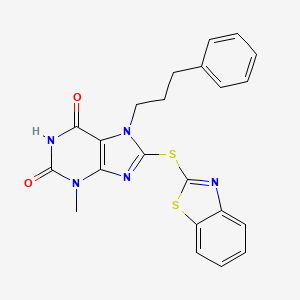
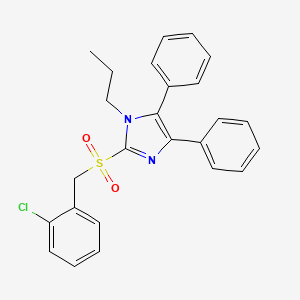
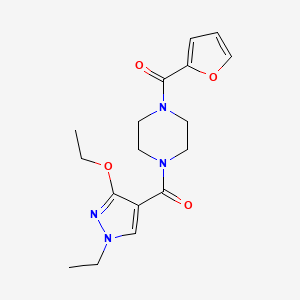

![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
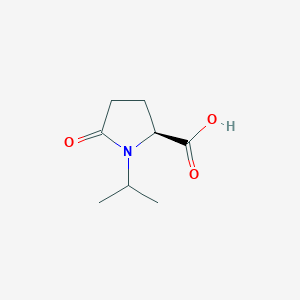
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2372000.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)
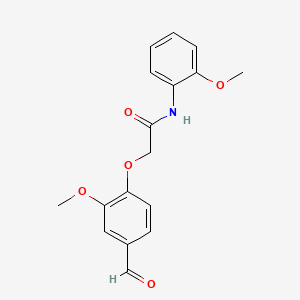
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)
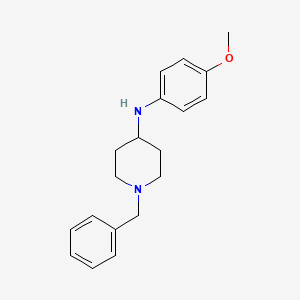
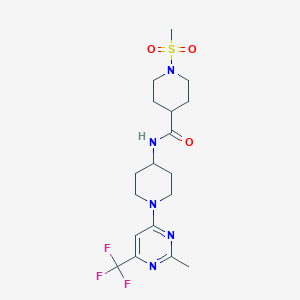

![5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
